molecular formula C23H23ClN4O2S2 B11404741 5-chloro-2-(ethylsulfanyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide

Cat. No.: B11404741
M. Wt: 487.0 g/mol
InChI Key: PXQDKAFPCHTVBX-UHFFFAOYSA-N
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Description

5-CHLORO-2-(ETHYLSULFANYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, a thiophene ring, and several functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(ETHYLSULFANYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by the introduction of the ethylsulfanyl and phenylethylcarbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-(ETHYLSULFANYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(ETHYLSULFANYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-2-(ETHYLSULFANYL)-N-{2-[(4-METHYLPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-2-(ETHYLSULFANYL)-N-{2-[(4-METHYLPHENYL)CARBAMOYL]-1-BENZOTHIOPHENE-3-YL}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

What sets 5-CHLORO-2-(ETHYLSULFANYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H23ClN4O2S2

Molecular Weight

487.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C23H23ClN4O2S2/c1-2-31-23-26-13-16(24)19(27-23)21(30)28-22-18(15-9-6-10-17(15)32-22)20(29)25-12-11-14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,25,29)(H,28,30)

InChI Key

PXQDKAFPCHTVBX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCCC4=CC=CC=C4)Cl

Origin of Product

United States

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